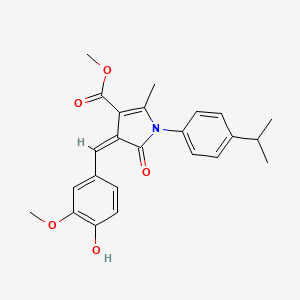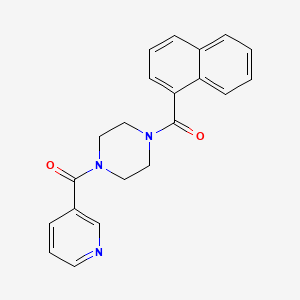![molecular formula C22H31N3O2 B4617186 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide
Overview
Description
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.24162724 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors and Pharmacological Potentials
Chemical Inhibitors of Cytochrome P450 Isoforms : Cytochrome P450 enzymes metabolize a wide range of drugs, and the selectivity of chemical inhibitors, including those with oxadiazole structures, is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. This understanding aids in predicting drug-drug interactions and developing safer pharmaceuticals (Khojasteh et al., 2011).
Therapeutic Worth of 1,3,4-Oxadiazole Compounds : 1,3,4-Oxadiazole derivatives exhibit a wide range of bioactivities, including anticancer, antibacterial, antifungal, and antiviral effects. These compounds' interaction with different enzymes and receptors highlights their potential in developing new therapeutic agents (Verma et al., 2019).
Metal-Ion Sensing and Synthetic Routes
Metal-Ion Sensing Applications : The structural versatility of 1,3,4-oxadiazoles makes them suitable for developing chemosensors, particularly for metal ions. Their photoluminescent properties and thermal stability are advantageous for sensing applications, indicating their potential in analytical chemistry (Sharma et al., 2022).
Synthesis and Biological Roles : Innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been developed, focusing on their medicinal applications. This progress underscores the importance of 1,3,4-oxadiazole cores in creating new medicinal species for treating various diseases (Nayak & Poojary, 2019).
Significance in Drug Development
New Drug Development : The oxadiazole core, especially the 1,3,4-oxadiazole, plays a significant role in synthetic medicinal chemistry. Its incorporation into compounds has resulted in a wide array of pharmacological properties, highlighting its utility in developing new drugs (Rana et al., 2020).
Properties
IUPAC Name |
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-17(19-10-6-3-7-11-19)16-23-20(26)13-15-22-25-24-21(27-22)14-12-18-8-4-2-5-9-18/h3,6-7,10-11,17-18H,2,4-5,8-9,12-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBRSGGGQJLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=NN=C(O1)CCC2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)
![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)
![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)

![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B4617176.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one](/img/structure/B4617206.png)
